molecular formula C13H14O3 B8507464 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

Cat. No.: B8507464
M. Wt: 218.25 g/mol
InChI Key: WFKFCKRCFZUARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-methyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-7-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-3-2-4-11-10(8)6-5-9(13(15)16)7-12(11)14/h2-4,9H,5-7H2,1H3,(H,15,16)

InChI Key

WFKFCKRCFZUARL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CC(=O)C2=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.8 g (0.0499 mol) of 3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid were dissolved in 120 mL of CH2Cl2 under a nitrogen atmosphere. The solution was cooled to 5° C. and 19 mL (0.1498 mol) of oxalyl chloride were added dropwise. After 3 h the volatiles were removed in vacuo, the resulting oil was dissolved in 200 mL of CH2Cl2 and this solution was added dropwise, at 0° C. and under inert atmosphere, to a suspension of 26.6 g (0.1996 mol) of AlC3 in 300 mL of CH2Cl2. The resulting suspension was vigorously stirred overnight, during which time it was allowed to warm to room temperature. Water was added, followed by 1N HCl up to pH 1. The layers were separated, the organic phase was dried and the solvent was removed in vacuo. The resulting crude product was taken up in dioxane (60 mL) and 6N HCl (200 mL) and heated to reflux for 6 h. After cooling, water was added and the reaction mixture was extracted with Et2O. The organic phase was dried, the solvent was removed in vacuo and the resulting crude product was purified by flash chromatography eluting with Et2O, yielding 5.9 g of compound which was triturated in (i-Pr)2O, filtered and dried, yielding 4.33 g of the title product.
Name
3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
[Compound]
Name
AlC3
Quantity
26.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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